- Synthesis and antioxidant activity of isoflavones and isoflavanones, Chimica Acta Turcica, 1992, 19(2), 121-8

Cas no 970-48-9 (Alfalone)

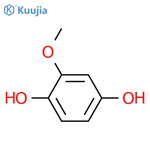

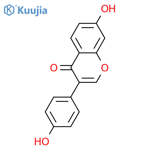

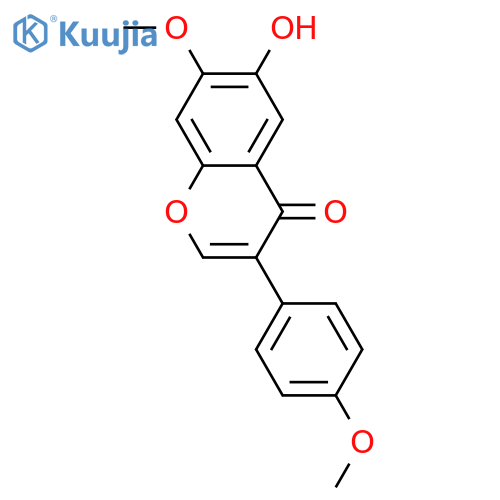

Alfalone structure

Nombre del producto:Alfalone

Alfalone Propiedades químicas y físicas

Nombre e identificación

-

- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)

- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)

- 6-Hydroxy-7,4′-dimethoxyisoflavone

- Alfalone

- Alfalone (isoflavone)

- 6-Hydroxy-7,4'-dimethoxyisoflavone

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one

- 6-Hydroxy-4',7-dimethoxyisoflavone

- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-

- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one

- CHEMBL3982563

- 970-48-9

- AKOS027380838

- CHEBI:174838

- 9NJ9MMB4ZA

- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE

- LMPK12050105

- Isoflavone, 6-hydroxy-4',7-dimethoxy-

- DTXSID301297861

- STL434860

- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone

- G83875

-

- Renchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3

- Clave inchi: CQULNEWSZBPFNL-UHFFFAOYSA-N

- Sonrisas: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1

Atributos calculados

- Calidad precisa: 298.08412354g/mol

- Masa isotópica única: 298.08412354g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 22

- Cuenta de enlace giratorio: 3

- Complejidad: 438

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.8

- Superficie del Polo topológico: 65Ų

Propiedades experimentales

- Denso: 1.321±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 246-247 ºC

- Disolución: Almost insoluble (0.051 g/l) (25 º C),

Alfalone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | A214920-1mg |

Alfalone |

970-48-9 | 1mg |

$ 620.00 | 2022-06-08 | ||

| TRC | A214920-2.5mg |

Alfalone |

970-48-9 | 2.5mg |

$ 1005.00 | 2022-06-08 | ||

| TRC | A214920-4mg |

Alfalone |

970-48-9 | 4mg |

$ 1650.00 | 2022-06-08 | ||

| A2B Chem LLC | AX44758-1mg |

Alfalone |

970-48-9 | 95% | 1mg |

$68.00 | 2024-07-18 |

Alfalone Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

1.2 10 min, 50 °C

1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C

Referencia

- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoin, Journal of Chemical Research, 2008, (12), 683-685

Synthetic Routes 4

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referencia

- Biotransformation of isoflavones by Aspergillus niger, as biocatalyst, Journal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95

Synthetic Routes 5

Condiciones de reacción

1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled

1.3 Solvents: Water ; overnight, rt

Referencia

- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic Isoflavones, Chemistry & Biodiversity, 2015, 12(6), 963-979

Synthetic Routes 6

Condiciones de reacción

Referencia

- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity, Journal of Natural Products, 2016, 79(5), 1429-1438

Alfalone Raw materials

- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-

- 4',7-Dimethoxyisoflavone

- 2-Methoxybenzene-1,4-diol

- 4-Methoxyphenylacetic acid

Alfalone Preparation Products

Alfalone Literatura relevante

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

Proveedores recomendados

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote